molecular formula C16H18N2O2S B5357222 N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide

N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide

Cat. No. B5357222
M. Wt: 302.4 g/mol
InChI Key: VKYCMSZZBQOGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein kinase that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mechanism of Action

N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B cell receptor signaling, which is essential for the survival and proliferation of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been shown to reduce the number of B cells in the blood and lymph nodes, as well as inhibit the growth and survival of B cell-derived tumors. This compound has also been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide is its selective and potent inhibition of BTK, which makes it a useful tool for studying the role of BTK in B cell biology and disease. This compound is also well-tolerated in preclinical models, with no significant toxicity or adverse effects reported. However, one limitation of this compound is its relatively short half-life and rapid clearance, which may require frequent dosing in vivo.

Future Directions

There are several potential future directions for research on N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide. One area of interest is the development of this compound as a therapeutic agent for B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in these indications. Another area of interest is the use of this compound as a tool for studying the role of BTK in other cell types and signaling pathways. Finally, further optimization of the chemical structure of this compound may lead to the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide involves several steps, including the preparation of the key intermediate 2-(2-thienyl)acetyl chloride, which is then reacted with 4-aminobutanoic acid to form the amide bond. The resulting compound is then further modified to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide has been extensively studied in preclinical models, including cell lines and animal models of lymphoma and autoimmune diseases. In these studies, this compound has been shown to inhibit BTK activity and suppress the growth and survival of B cells. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-6-15(19)17-13-8-3-4-9-14(13)18-16(20)11-12-7-5-10-21-12/h3-5,7-10H,2,6,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYCMSZZBQOGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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